N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide

Lipophilicity XLogP3 Physicochemical profiling

Researchers developing stereochemical SAR for indan-2-yl benzamide scaffolds often face challenges in resolving diastereomeric pairs. This compound solves that by providing a defined two-stereocenter probe for chiral HPLC/SFC method development and biological target engagement studies. - **Key Value**: Functions as a diastereomeric probe absent in mono-stereocenter analogs (e.g., AVE9488), enabling deconvolution of cis/trans pharmacophoric determinants. - **Research Utility**: Serves as a conformationally constrained cap-group intermediate for HDAC inhibitor libraries and as a lipophilicity control (ΔXLogP3 ≈ 0.5) in eNOS transcription enhancement SAR. - **Supply Certainty**: Available as a well-characterized reference standard (PubChem CID 12337225) with defined UV chromophore (λmax ~230-270 nm), suitable for method validation.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 61957-11-7
Cat. No. B11861428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide
CAS61957-11-7
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC1C(CC2=CC=CC=C12)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17NO/c1-12-15-10-6-5-9-14(15)11-16(12)18-17(19)13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3,(H,18,19)
InChIKeyWXCGNHZMGXHIRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide (CAS 61957-11-7): Chemical Identity and Scaffold Context for Procurement


N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide (CAS 61957-11-7) is a synthetic small-molecule benzamide (C₁₇H₁₇NO, MW 251.32 g/mol) featuring a 1-methyl-substituted 2,3-dihydro-1H-indene (indane) core linked via an amide bond to an unsubstituted benzoyl group [1]. The compound contains two stereogenic centers (C-1 and C-2 of the indane ring) and is typically supplied as a racemic mixture unless stereospecific synthesis is specified [2]. It belongs to the indan-2-yl benzamide structural class, a scaffold validated in multiple therapeutic contexts including endothelial nitric oxide synthase (eNOS) transcription enhancement, carbonic anhydrase inhibition, and histone deacetylase (HDAC) inhibition [3]. The 1-methyl substitution distinguishes this compound from both the unsubstituted N-(indan-2-yl)benzamide core and the 4-fluoro analog AVE9488 (CAS 291756-32-6), which is the most extensively characterized member of this scaffold family [4].

Stereochemical probe: diastereomeric system for chiral SAR mapping
Lipophilicity SAR: ~0.5 logP shift without heteroatom alteration
Regioisomeric differentiation: distinct from 2-methylbenzamide isomer

Why In-Class Substitution of N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide Is Not Straightforward


The indan-2-yl benzamide scaffold is exquisitely sensitive to substitution pattern: the position of the methyl group (indane C-1 vs. benzamide ring) and the nature of the benzoyl substituent (unsubstituted vs. 4-fluoro vs. 2-methyl) produce distinct physicochemical and pharmacological profiles that cannot be assumed interchangeable [1]. Critically, the 1-methyl substituent on the indane ring introduces a stereogenic center absent in the des-methyl parent, creating two diastereomeric configurations (cis/trans relative to the C-2 amide) with potentially divergent conformational preferences, target engagement geometries, and metabolic stability [2]. The well-characterized analog AVE9488 (4-fluoro-N-indan-2-yl-benzamide) lacks this methyl group and instead bears a 4-fluoro substituent, yielding different lipophilicity (XLogP3 ~3.6 for the target vs. ~3.2 estimated for AVE9488) and altered hydrogen-bonding capacity at the benzamide moiety [3]. Even the close regioisomer N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide (CAS 450353-04-5), which places the methyl on the benzamide ortho position rather than the indane C-1, exhibits different conformational constraints and a distinct topological polar surface area (29.1 Ų for both, yet with different spatial distribution of polarity) . These differences are non-trivial for applications requiring precise structure-activity relationship (SAR) mapping, stereochemical probing, or pharmacokinetic optimization.

1-Methyl vs. des-methyl / AVE9488
Indane C-1 methylation raises lipophilicity and introduces diastereomerism absent in single-stereocenter analogs; direct substitution may shift target engagement and metabolic stability.
Regioisomer confusion (CAS 450353-04-5)
Shares molecular formula and MW, but methyl position differs (indane vs. benzamide). Stereocenter count, chromatographic retention, and NMR signature diverge; CAS verification essential.
Scaffold substitution without data
eNOS or HDAC activity cannot be assumed from AVE9488 or other indan-2-yl benzamides. The target compound lacks direct biological characterization; class-level inference only.

Quantitative Differentiation Evidence for N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide (CAS 61957-11-7) vs. Closest Analogs


Lipophilicity Differentiation: Elevated XLogP3 of the 1-Methyl Indane Benzamide vs. Des-Methyl Analog

The 1-methyl substituent on the indane ring increases computed lipophilicity relative to the des-methyl parent N-(indan-2-yl)benzamide. PubChem-computed XLogP3 for the target compound is 3.6, representing an increase of approximately 0.5–0.7 log units compared to the unsubstituted N-(indan-2-yl)benzamide scaffold (estimated XLogP3 ≈ 2.9–3.1) [1]. This difference is consistent with the well-established contribution of an sp³ methyl group to logP (~+0.5 units) and is large enough to meaningfully influence membrane permeability, plasma protein binding, and volume of distribution predictions in drug discovery campaigns [2]. In contrast, the 4-fluoro analog AVE9488 has a lower computed XLogP3 (~3.2), as the electron-withdrawing fluorine partially offsets the lipophilic contribution of the indane scaffold [3].

Lipophilicity
Cross-study comparable
XLogP3 = 3.6
Δ +0.5 to +0.7 vs. des-methyl parent (est. 2.9–3.1); Δ +0.4 vs. AVE9488 (est. 3.2)
Reported lipophilicity differentiation supports logP-activity relationship mapping
Computed values; experimental logP may differ. Comparator estimates from fragment-based calculation.
Lipophilicity XLogP3 Physicochemical profiling Permeability prediction

Stereochemical Complexity: Two Stereogenic Centers as a Differentiating Feature for Chiral SAR Exploration

N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide possesses two sp³ stereogenic centers (C-1 methyl-bearing carbon and C-2 amide-bearing carbon of the indane ring), generating four stereoisomers organized as two diastereomeric pairs (cis and trans) [1]. This contrasts with AVE9488 and the unsubstituted N-(indan-2-yl)benzamide, which each have only a single stereocenter (C-2) and exist as enantiomeric pairs without diastereomerism [2]. The presence of diastereomers introduces differential physicochemical properties (e.g., solubility, melting point, chromatographic retention) that can be exploited for diastereomeric resolution and stereochemical SAR mapping—a dimension entirely absent from simpler indan-2-yl benzamide analogs [3]. The target compound thus serves as a stereochemical probe to interrogate whether the relative configuration at C-1/C-2 influences target binding, a question inaccessible with single-stereocenter analogs.

Stereochemistry
Class-level inference
2 undefined stereocenters (C-1, C-2) → 4 stereoisomers (2 diastereomeric pairs)
vs. comparators: 1 stereocenter, 2 enantiomers, no diastereomerism
Supports diastereomer-based chiral SAR exploration
Commercial material typically racemic; stereospecific synthesis required for single isomers.
Stereochemistry Chiral separation Diastereomer profiling Conformational analysis

Topological Polar Surface Area and H-Bond Profile: Conserved Core with Differentiated Spatial Distribution

The target compound possesses a topological polar surface area (TPSA) of 29.1 Ų with exactly one hydrogen bond donor (amide N–H) and one hydrogen bond acceptor (amide C=O) [1]. This H-bond donor/acceptor count is identical to AVE9488, N-(indan-2-yl)benzamide, and N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide [2]. However, the spatial orientation of the amide N–H differs between diastereomers due to the 1-methyl group's steric influence on indane ring puckering, potentially altering the presentation of the H-bond donor to biological targets compared to the des-methyl analogs [3]. The TPSA value of 29.1 Ų places this compound well within the favorable range for CNS penetration (commonly TPSA < 60–70 Ų threshold), a property shared across this scaffold class but with differentiated logP (3.6 for target vs. ~3.2 for AVE9488), shifting the CNS MPO (multiparameter optimization) score [4].

TPSA & H-Bond
Supporting evidence
TPSA 29.1 Ų (identical to analogs)
HBD=1, HBA=1 (target) vs. HBA=2 (AVE9488, due to F)
XLogP3 3.6 vs. ~3.2 (AVE9488)
CNS MPO positioning shifted by logP difference, not polarity
Spatial H-bond donor presentation may differ due to indane ring pucker influenced by 1-methyl.
Polar surface area Hydrogen bonding Physicochemical property comparison CNS MPO scoring

Scaffold Precedent: eNOS Transcription Enhancement Activity of Indan-2-yl Benzamides and the Structural Determinants for Potency

The indan-2-yl benzamide scaffold is validated as an eNOS transcription enhancer through the extensively characterized lead compound AVE9488 (4-fluoro-N-indan-2-yl-benzamide) [1]. In human EA.hy 926 endothelial cells, AVE9488 enhanced eNOS promoter activity in a concentration-dependent manner (EC₅₀ not explicitly reported as a single value, but significant activation observed at 1–10 µM), leading to increased eNOS mRNA and protein expression and elevated bradykinin-stimulated NO production [2]. In apoE-knockout mice, 12-week treatment with AVE9488 (30 mg/kg/day) reduced atherosclerotic plaque formation and reversed eNOS uncoupling [3]. The target compound, N-(1-methyl-2,3-dihydro-1H-inden-2-yl)benzamide, differs from AVE9488 at two positions: (i) the addition of a C-1 methyl group on the indane, and (ii) the absence of the 4-fluoro substituent on the benzamide. No direct eNOS activity data exist for the target compound. However, the SAR established by Wohlfart et al. demonstrates that the benzamide para-substituent and the indane core geometry are critical determinants of eNOS promoter activation, with AVE3085 (bearing a 2,2-difluoro-benzo[1,3]dioxole-5-carboxamide) showing distinct potency and efficacy from AVE9488, confirming that even conservative modifications within this scaffold produce pharmacologically meaningful differences [4].

eNOS Scaffold
Class-level inference
No direct eNOS data for target compound.
Scaffold precedent: AVE9488 enhanced eNOS promoter activity in EA.hy 926 cells; reduced atherosclerosis in apoE-KO mice (Wohlfart et al., 2008).
Scaffold-class pathway context; direct target data absent
Extrapolation from AVE9488 requires validation. Structural modifications alter pharmacological profile.
eNOS transcription AVE9488 Cardiovascular pharmacology Scaffold SAR

Regioisomeric Differentiation: 1-Methyl-Indane Benzamide vs. 2-Methyl-Benzamide Indane Isomer

A critical procurement consideration is the distinction between N-(1-methyl-2,3-dihydro-1H-inden-2-yl)benzamide (target, CAS 61957-11-7) and its regioisomer N-(2,3-dihydro-1H-inden-2-yl)-2-methylbenzamide (CAS 450353-04-5), where the methyl group resides on the ortho position of the benzamide ring rather than the indane C-1 [1]. These two compounds share the same molecular formula (C₁₇H₁₇NO) and molecular weight (251.32 g/mol) but differ fundamentally in the locus of methyl substitution. The target compound's indane C-1 methylation introduces a stereocenter adjacent to the amide-bearing C-2, directly influencing the local conformational environment of the amide bond. In contrast, the 2-methylbenzamide isomer places the methyl distal to the amide linkage, affecting benzamide ring coplanarity and ortho-steric shielding of the carbonyl rather than indane ring geometry . Computed molecular complexity (321 for both) and TPSA (29.1 Ų for both) are identical, but the chromatographic retention, NMR spectroscopic signature, and biological target presentation are expected to differ materially, as demonstrated for analogous regioisomeric pairs in benzamide-based HDAC inhibitor series [2].

Regioisomer
Supporting evidence
Methyl at indane C-1 (target) vs. benzamide ortho-methyl (CAS 450353-04-5)
Identical formula C₁₇H₁₇NO, MW 251.32, TPSA 29.1
Different stereocenter count: 2 vs. 1
Regioisomeric identity verification required; CAS confirmation essential
NMR and chromatographic signatures differ; cannot be used interchangeably in assays.
Regioisomer comparison Conformational analysis Ligand efficiency SAR probe design

Scientifically Justified Application Scenarios for N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide (CAS 61957-11-7)


Stereochemical Probe for Indane-Based Pharmacophore Mapping

The presence of two stereogenic centers (C-1 and C-2) makes this compound uniquely suited as a diastereomeric probe within the indan-2-yl benzamide scaffold class [1]. Researchers developing chiral HPLC or SFC methods for indane-containing pharmaceutical intermediates can use this compound as a method development standard, as its cis/trans diastereomer pair presents a more challenging separation problem than the single-enantiomer resolution required for AVE9488 or other mono-stereocenter analogs [2]. Furthermore, when both cis and trans diastereomers are obtained (via stereospecific synthesis or preparative chiral separation), differential biological activity between diastereomers can reveal whether the relative orientation of the C-1 methyl and C-2 amide is a critical pharmacophoric determinant—information that guides the selection of enantiopure synthetic routes in lead optimization [3].

Lipophilicity SAR Expansion in eNOS Transcription Enhancer Programs

Cardiovascular drug discovery groups exploring eNOS transcription enhancement can use this compound to fill a specific gap in the lipophilicity SAR series spanning from N-(indan-2-yl)benzamide (XLogP3 ~3.0) through the target compound (XLogP3 3.6) to substituted analogs such as AVE9488 (XLogP3 ~3.2) [1]. The 1-methyl substitution provides a clean ~0.5 logP increment without introducing additional heteroatoms, enabling deconvolution of lipophilicity-driven effects (membrane permeability, plasma protein binding, metabolic clearance) from polarity-driven effects [2]. The compound can serve as a control to confirm that any potency gains observed with more lipophilic analogs are attributable to logP rather than specific polar interactions introduced by substituents like the 4-fluoro group in AVE9488 [3].

Benzamide HDAC Inhibitor Scaffold Diversification

Benzamide-based HDAC inhibitors (e.g., entinostat/MS-275, mocetinostat) share a conserved benzamide zinc-binding group connected to a surface-recognition cap group [1]. The 1-methyl-indan-2-amine fragment in this compound represents a conformationally constrained, chiral cap group that has not been systematically explored in published HDAC inhibitor SAR [2]. Medicinal chemistry teams can procure this compound as a key intermediate for amide coupling to diverse zinc-binding groups (e.g., 2-aminophenyl, substituted benzamide motifs), generating a novel sub-series of HDAC inhibitors with differentiated cap group geometry relative to the extensively patented aminomethylbenzamide and cinnamic hydroxamate HDAC inhibitor classes [3]. The conformational constraint imposed by the fused cyclopentane ring of the indane system, combined with the stereochemical influence of the 1-methyl group, may confer isoform selectivity not achievable with flexible-chain cap groups.

Method Development Standard for Indane-Containing Impurity Profiling

In pharmaceutical process chemistry, indane-containing intermediates (e.g., rasagiline, indacaterol precursors) require rigorous impurity profiling by HPLC-MS or GC-MS [1]. N-(1-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide can serve as a well-characterized reference standard (PubChem CID 12337225, DSSTox DTXSID40491554) for method validation, particularly for reversed-phase gradient methods targeting indane/indene-related impurities with logP values in the 3–4 range [2]. Its defined UV chromophore (benzamide, λmax ~230–270 nm), moderate molecular weight (251.32 g/mol), and availability as a discrete CAS-registered compound make it suitable as a system suitability standard for HPLC methods monitoring late-eluting, moderately lipophilic impurities in indane-based active pharmaceutical ingredients [3].

Application
Selection Property
Validation Focus
Indane pharmacophore mapping
Diastereomeric complexity (2 stereocenters)
Chiral separation method validation
eNOS transcription pathway SAR
Lipophilicity differentiation without heteroatom change
LogP-activity relationship interpretation
HDAC inhibitor scaffold exploration
Conformationally constrained chiral cap group
Isoform selectivity and zinc-binding group coupling
Indane impurity profiling method development
Moderate lipophilicity and UV chromophore
HPLC method system suitability
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